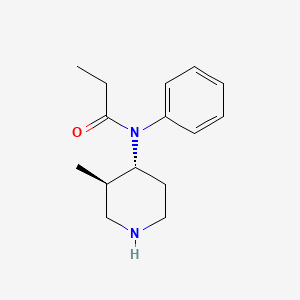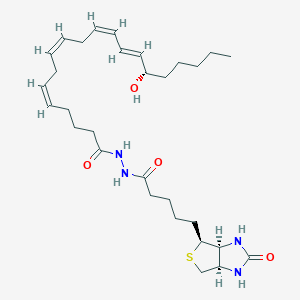
5α-dihydro-11-keto Testosterone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5α-dihydro-11-keto Testosterone-d3 is intended for use as an internal standard for the quantification of 5α-dihydro-11-keto testosterone by GC- or LC-MS. 5α-dihydro-11-keto Testosterone is a metabolite of 11β-hydroxyandrostenedione and 11β-hydroxytestosterone that has been shown to act as a full androgen receptor agonist with equal potency as that of dihydrotestosterone. The androgenic activity of 5α-dihydro-11-keto testosterone has been implicated in contributing to the androgen pool that drives castration-resistant prostate cancer cells.
Scientific Research Applications
Enzymatic Activities and Metabolic Pathways
The enzyme 5α-reductase, which converts testosterone into its 5α-reduced form, has been extensively studied for its role in various biological processes. This enzyme is crucial in the metabolism of steroids like testosterone and shows broad specificity for Δ4-3-ketosteroids, which do not have substitutions on the 11-carbon of the steroid molecule (Frederiksen & Wilson, 1971). This specificity is relevant when considering the metabolism and function of 5α-dihydro-11-keto testosterone derivatives.
Research on androgen metabolism in mouse kidney revealed that 5α-reductase activity is relatively low, indicating the enzyme's selective metabolic action in different tissues (Mowszowicz & Bardin, 1974). This suggests the potential tissue-specific roles of 5α-dihydro-11-keto testosterone derivatives.
A study focusing on 11-ketotestosterone, a potent androgen, demonstrated that its metabolism and inactivation are significantly influenced by enzymes like AKR1D1 and SRD5A2. This research provides insights into how 5α-dihydro-11-keto testosterone and related compounds may be metabolized in the human body (Barnard et al., 2020).
The role of 5α-reduction in steroid hormone physiology was highlighted, showing its significance in amplifying hormonal signals and influencing the action of various steroid hormones (Wilson, 2001). This is relevant for understanding the biological implications of 5α-dihydro-11-keto testosterone modifications.
Biosynthesis and Steroidogenic Pathways
The biosynthesis and role of various androgens, including 5α-dihydro-11-keto testosterone derivatives, were explored in studies focusing on enzymes like 17α-hydroxysteroid dehydrogenase (17α-HSD). This research sheds light on the complex pathways involved in steroidogenesis (Bellemare et al., 2005).
The metabolism of C19 steroids in rat liver, including the formation of saturated 17-oxo-C19O3 steroids, provides insights into the metabolic pathways that could involve 5α-dihydro-11-keto testosterone derivatives (Gustafsson & Lisboa, 1968).
An investigation into the interference with abiraterone metabolism highlighted the role of steroid 5α-reductase in optimizing treatments for conditions like prostate cancer, demonstrating the therapeutic implications of understanding the metabolism of 5α-reduced steroids (Thoma, 2016).
The study on the metabolic pathway to DHT in castration-resistant prostate cancer elucidated alternative pathways for DHT synthesis, indicating the significance of enzymes like SRD5A1 and SRD5A2 in processing steroids such as 5α-dihydro-11-keto testosterone (Chang et al., 2012).
Clinical and Pharmacological Relevance
- Research on androgen biosynthesis and metabolism in peripheral tissues like the liver and prostate has opened up new avenues for therapeutic interventions, particularly in conditions related to altered androgen levels. This underscores the clinical importance of understanding the metabolism of compounds like 5α-dihydro-11-keto testosterone (Penning, 2010).
properties
Product Name |
5α-dihydro-11-keto Testosterone-d3 |
|---|---|
Molecular Formula |
C19H25D3O3 |
Molecular Weight |
307.4 |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D |
InChI Key |
RSQKILYTRHKUIJ-RRAJKZIQSA-N |
SMILES |
O[C@@]1([2H])C([2H])([2H])C[C@@]([C@]1(C)C2)([H])[C@]3([H])CC[C@@]4([H])CC(CC[C@]4(C)[C@@]3([H])C2=O)=O |
synonyms |
5α-Androstane-3,11-dione-17β-ol-d3; 17β-hydroxy-5α-Androstane-3,11-dione-d3; 11-keto Dihydrotestosterone-d3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




